molecular formula C13H20Cl2N2O B012040 (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride CAS No. 109654-77-5

(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride

Cat. No. B012040
M. Wt: 291.21 g/mol
InChI Key: DEFPJFLOAHQYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chloride, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a chemical compound that has been widely studied for its potential use in weight loss and metabolic disorders.

Mechanism Of Action

(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride selectively activates the beta-3 adrenergic receptor, which is primarily found in adipose tissue. Activation of this receptor leads to an increase in the production of cyclic AMP, which in turn activates protein kinase A. This results in the activation of lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat.

Biochemical And Physiological Effects

(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been shown to increase energy expenditure and decrease body weight in animal models. It has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been shown to have anti-inflammatory effects and to improve liver function.

Advantages And Limitations For Lab Experiments

(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride is a useful tool for studying the beta-3 adrenergic receptor and its role in thermogenesis and metabolic disorders. However, it has limitations in terms of its selectivity for the beta-3 adrenergic receptor and its potential off-target effects.

Future Directions

Future research on (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride could focus on improving its selectivity for the beta-3 adrenergic receptor and reducing its potential off-target effects. Additionally, further studies could investigate the potential use of (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride in the treatment of metabolic disorders, such as type 2 diabetes and obesity.

Synthesis Methods

The synthesis of (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride involves the reaction of (3-chloro-2-methylphenyl)carbamoylmethyl chloride with (2-methylpropyl)amine hydrochloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography.

Scientific Research Applications

(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been extensively studied for its potential use in weight loss and metabolic disorders. It has been shown to increase thermogenesis, which is the process of heat production in the body. This leads to an increase in energy expenditure and a decrease in body weight. (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes.

properties

CAS RN

109654-77-5

Product Name

(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-methylpropylamino)acetamide;hydrochloride

InChI

InChI=1S/C13H19ClN2O.ClH/c1-9(2)7-15-8-13(17)16-12-6-4-5-11(14)10(12)3;/h4-6,9,15H,7-8H2,1-3H3,(H,16,17);1H

InChI Key

DEFPJFLOAHQYCG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CNCC(C)C.Cl

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C[NH2+]CC(C)C.[Cl-]

synonyms

(3-chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride

Origin of Product

United States

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